molecular formula C25H20F2N4O2S B2754029 3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide CAS No. 1115403-61-6

3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide

Cat. No.: B2754029
CAS No.: 1115403-61-6
M. Wt: 478.52
InChI Key: IITFPXTXOLZAJP-UHFFFAOYSA-N
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Description

3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide is a complex organic compound that features a unique combination of functional groups, including imidazole, benzamide, and fluorophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the benzamide linkage under controlled conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid
  • 4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazole

Uniqueness

3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N4O2S/c26-20-9-2-1-6-18(20)15-29-24(33)17-7-5-8-19(14-17)31-13-12-28-25(31)34-16-23(32)30-22-11-4-3-10-21(22)27/h1-14H,15-16H2,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITFPXTXOLZAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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